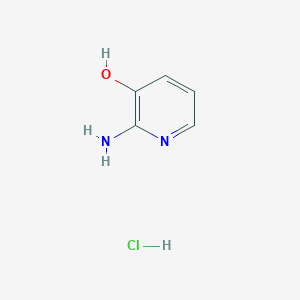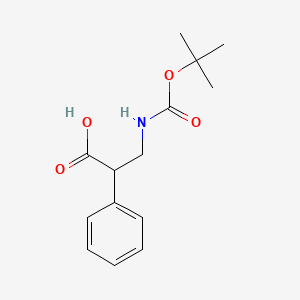
2-aminopyridin-3-ol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminopyridin-3-ol hydrochloride is a derivative of 2-aminopyridine, which is a simple, low molecular weight compound known for its utility in the synthesis of diverse biological molecules. It serves as a functionalized moiety in drug discovery, aiding in the creation of pharmacophores with minimal side reactions and low molecular weight, facilitating the identification of toxicity-causing metabolites . The compound's structure allows for various chemical reactions, including photodimerization, which can be mediated by host molecules like cucurbit uril to yield specific isomers .
Synthesis Analysis
The synthesis of 2-aminopyridine derivatives can be achieved through various methods. One approach involves the nucleophilic substitution and hydrolysis of 2-fluoropyridine and acetamidine hydrochloride under catalyst-free conditions, which offers high yield and chemoselectivity . Another method includes the bromine-mediated addition of protected guanidine or urea to hydropyridine derivatives, followed by pH-dependent regioselective cleavage to produce 2-aminoazole products . Additionally, chemoenzymatic synthesis can be employed to create chiral 2,2'-bipyridine ligands from cis-dihydrodiol metabolites of 2-chloroquinolines, which are useful in asymmetric synthesis reactions .
Molecular Structure Analysis
The molecular structure of 2-aminopyridin-3-ol hydrochloride and its derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 2-amino-3-nitropyridine-6-methoxy was confirmed by IR and ^1HNMR spectroscopy . Similarly, the crystal structure of 3-amino-6,6'-bis(methoxycarbonyl)-2,2'-bipyridine was determined using X-ray crystallography, revealing an almost coplanar arrangement of the pyridyl rings due to an intramolecular hydrogen bond .
Chemical Reactions Analysis
2-Aminopyridine derivatives can undergo a range of chemical reactions. Photodimerization is one such reaction, where ultraviolet irradiation in hydrochloric acid solution leads to the formation of 1,4-dimers with anti-trans configuration . The presence of cucurbit uril can mediate the stereoselective [4+4] photodimerization of 2-aminopyridine hydrochloride, resulting in the exclusive formation of the anti-trans isomer of the photodimer .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminopyridin-3-ol hydrochloride derivatives can be influenced by their synthesis and molecular structure. For example, the oxidative polycondensation of 2-amino-3-hydroxypyridine leads to oligomers with specific molecular weights and polydispersity indices, which exhibit instability against thermo-oxidative decomposition as shown by TG and DTA analyses . The solubility, stability, and reactivity of these compounds can be further studied to understand their behavior in various environments and their potential applications in pharmaceuticals and materials science.
科学的研究の応用
Photodimerization Studies
2-Aminopyridin-3-ol hydrochloride is involved in stereoselective photodimerization reactions. In a study, it formed a specific guest-host complex with cucurbit[7]uril, leading to the exclusive formation of a specific isomer upon photodimerization in an aqueous solution. This reaction highlights the compound's potential in the field of stereochemistry and photoreactive systems (Wang, Yuan, & Macartney, 2006).
Synthesis of Thiazolopyridines
2-Aminopyridin-3-ol hydrochloride is used in synthesizing 2-aminothiazolopyridines, showcasing its versatility in creating heterocyclic compounds. This process involves refluxing with isothiocyanates in ethanol, leading to moderate yields of thiazolopyridine hydrochlorides. Such syntheses are significant for developing pharmaceutical compounds and exploring novel chemical structures (Aitland & Molander, 1977).
Oligosaccharide Labeling
The compound is used in labeling reducing oligosaccharides for sensitive detection using UV and fluorescence detection. This application is crucial in biochemical research, particularly in the analysis of complex carbohydrate structures (Maness, Miranda, & Mort, 1991).
Synthesis of Aminopyridine Derivatives
A study describes a catalyst-free method to synthesize 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. This method's high yield and chemoselectivity make it valuable for producing various N-heterocyclic compounds, emphasizing the compound's role in innovative synthetic methodologies (Li, Huang, Liao, Shao, & Chen, 2018).
Structural and Spectroscopic Analysis
The structure and properties of 2-aminopyridin-3-ol hydrochloride derivatives have been investigated using methods like X-ray diffraction and NMR spectroscopy. Such studies provide insights into the molecular structure and potential applications in material science and molecular engineering (Kowalczyk, Katrusiak, & Szafran, 2010).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 according to the Regulation (EC) No 1272/2008 (CLP) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes . This suggests that “2-aminopyridin-3-ol Hydrochloride” could have significant potential in future drug discovery and development efforts.
特性
IUPAC Name |
2-aminopyridin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-5-4(8)2-1-3-7-5;/h1-3,8H,(H2,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBGIMMIWMCWEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376460 |
Source


|
| Record name | 2-aminopyridin-3-ol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-aminopyridin-3-ol Hydrochloride | |
CAS RN |
65407-94-5 |
Source


|
| Record name | 2-aminopyridin-3-ol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)





![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)
